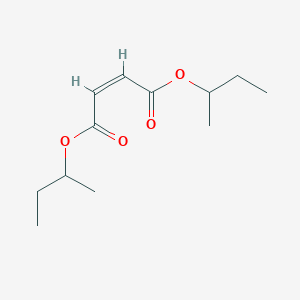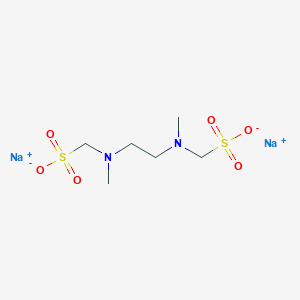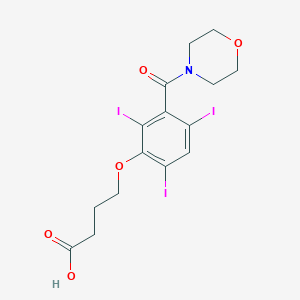
Di-sec-butyl maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-sec-butyl maleate (DSBM) is a chemical compound that belongs to the class of maleates, which are widely used in various industrial applications. DSBM is a colorless, odorless, and viscous liquid that is soluble in organic solvents. It is commonly used as a reactive diluent in the production of polyesters, alkyd resins, and other polymer materials. The purpose of
Wirkmechanismus
The mechanism of action of Di-sec-butyl maleate is not fully understood, but it is believed to involve the formation of covalent bonds between the maleate group and the polymer backbone. This results in the modification of the polymer properties such as molecular weight, glass transition temperature, and mechanical strength. The reactivity of this compound is influenced by various factors such as temperature, pH, and the presence of other chemicals.
Biochemical and Physiological Effects
There is limited information available about the biochemical and physiological effects of this compound. However, it is considered to be a low toxicity chemical with no significant adverse effects on human health or the environment. This compound is not classified as a hazardous substance by regulatory agencies such as the European Chemicals Agency (ECHA) and the United States Environmental Protection Agency (EPA).
Vorteile Und Einschränkungen Für Laborexperimente
Di-sec-butyl maleate has several advantages for lab experiments, including its high reactivity, low viscosity, and good solubility in organic solvents. It can be easily incorporated into various polymer systems and can modify their properties without affecting their processing conditions. However, this compound also has some limitations, such as its sensitivity to moisture and its tendency to undergo homopolymerization, which can lead to gelation and cross-linking.
Zukünftige Richtungen
There are several future directions for the research and development of Di-sec-butyl maleate. One potential application is in the production of biodegradable polymers, which can reduce the environmental impact of plastic waste. This compound can be used as a reactive diluent to improve the properties of biodegradable polymers such as mechanical strength and thermal stability. Another potential application is in the field of drug delivery, where this compound can be used as a carrier for hydrophobic drugs. The reactivity of this compound can be tailored to control the release rate of the drug and improve its bioavailability. Finally, this compound can also be used as a monomer for the synthesis of novel polymers with unique properties such as shape memory and self-healing.
Conclusion
In conclusion, this compound is a versatile chemical compound with numerous potential applications in various scientific fields. Its unique chemical properties and high reactivity make it a valuable tool for modifying the properties of polymers and other materials. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in emerging fields such as biodegradable polymers and drug delivery.
Synthesemethoden
Di-sec-butyl maleate can be synthesized by the reaction of maleic anhydride with sec-butanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of this compound and water. The purity and yield of this compound can be improved by using various purification techniques such as distillation, recrystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
Di-sec-butyl maleate has been extensively studied in various scientific fields due to its unique chemical properties and potential applications. In the field of polymer chemistry, this compound is used as a reactive diluent to modify the properties of polyesters and alkyd resins. It can improve the flexibility, adhesion, and chemical resistance of the final product. In addition, this compound can also be used as a cross-linking agent in the production of UV-curable coatings, which have excellent weathering resistance and gloss retention.
Eigenschaften
CAS-Nummer |
14447-12-2 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
dibutan-2-yl (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h7-10H,5-6H2,1-4H3/b8-7- |
InChI-Schlüssel |
MWJNGKOBSUBRNM-FPLPWBNLSA-N |
Isomerische SMILES |
CCC(C)OC(=O)/C=C\C(=O)OC(C)CC |
SMILES |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
Kanonische SMILES |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















